![molecular formula C23H23N3O2 B7563322 N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide](/img/structure/B7563322.png)
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide, also known as GNE-7915, is a small molecule inhibitor that has been developed to target the enzyme N-acetylmannosamine kinase (NAMK). This enzyme plays a crucial role in the biosynthesis of sialic acid, a molecule that is involved in a variety of cellular processes, including cell signaling and immune system regulation. Inhibition of NAMK by GNE-7915 has been shown to have potential therapeutic applications in a range of diseases, including cancer and viral infections.
Mécanisme D'action
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide inhibits NAMK by binding to the enzyme's active site, preventing it from catalyzing the conversion of N-acetylmannosamine to sialic acid. This leads to a reduction in cellular sialylation, which has downstream effects on a range of cellular processes. In cancer cells, reduced sialylation leads to decreased cell signaling and increased susceptibility to chemotherapy. In viral infections, reduced sialylation leads to decreased viral binding and entry into cells.
Biochemical and Physiological Effects:
In addition to its effects on sialylation, N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been shown to have other biochemical and physiological effects. In cancer cells, N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been shown to induce apoptosis and inhibit cell migration and invasion. In viral infections, N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been shown to induce the production of interferons, which are important immune system signaling molecules. N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has also been shown to modulate immune system function in models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide in lab experiments include its high purity and specificity for NAMK, as well as its well-characterized mechanism of action. N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has also been shown to be effective in a range of disease models, making it a versatile tool for scientific research. However, the limitations of using N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several potential future directions for research on N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide. One area of focus could be the development of more potent and selective inhibitors of NAMK, which could have even greater therapeutic potential. Another area of focus could be the development of combination therapies that include N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide, such as combining it with chemotherapy or other targeted therapies. Finally, further research is needed to understand the long-term effects of N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide on cellular processes and immune system function, particularly in the context of chronic diseases.
Méthodes De Synthèse
The synthesis of N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-6-nitropyridine with aniline to form 6-anilinopyridine-3-amine. This intermediate is then reacted with 4-phenyloxan-4-carboxylic acid to form the final product, N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide. The synthesis of N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been extensively studied in preclinical models and has shown promising results in a range of disease models. In cancer, inhibition of NAMK by N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been shown to reduce the growth of tumor cells and sensitize them to chemotherapy. In viral infections, N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been shown to inhibit the replication of a range of viruses, including influenza and dengue virus. N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has also been studied in models of autoimmune diseases, where it has been shown to modulate immune system function.
Propriétés
IUPAC Name |
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(23(13-15-28-16-14-23)18-7-3-1-4-8-18)26-20-11-12-21(24-17-20)25-19-9-5-2-6-10-19/h1-12,17H,13-16H2,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAXNNPHMSPTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.